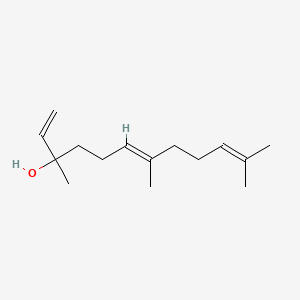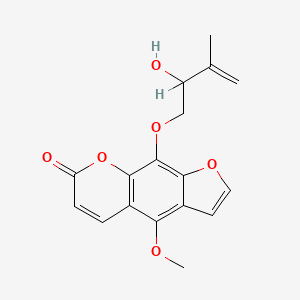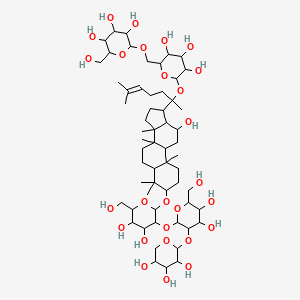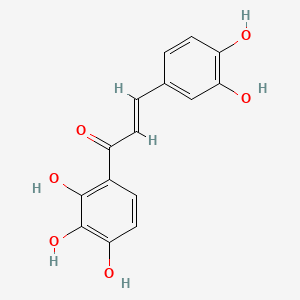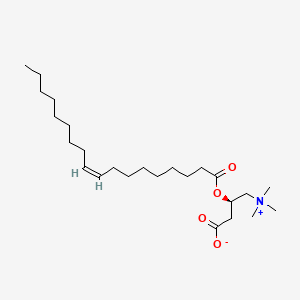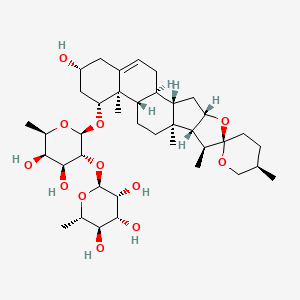
Quercetin-3-arabinofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quercetin-3-arabinofuranoside is a natural product found in Betula pubescens, Betula pendula, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antiparasitic Properties
Quercetin-3-arabinofuranoside, a flavonoid compound, has been extensively studied for its biological activities. It exhibits significant antioxidant mechanisms and broad-spectrum antibacterial and antiparasitic properties. These characteristics highlight its potential application in medical fields, particularly in antioncology, cardiovascular protection, and anti-immunosuppression treatments. Furthermore, it is known to alleviate the toxicity of mycotoxins, providing a scientific basis for its application in clinical practice (Deng Yang, Tiancheng Wang, M. Long, Peng Li, 2020).
Pathogen Resistance in Plants
In the realm of plant biology, this compound contributes to pathogen resistance in Arabidopsis thaliana. This resistance is particularly evident against Pseudomonas syringae, where quercetin-pretreated Arabidopsis shows strong defensive responses. It acts as a prooxidant under certain conditions, inducing H2O2, which plays a crucial role in the plant's defense mechanisms (Zhen-hua Jia, Baohong Zou, Xiaomen Wang, J. Qiu, Hong Ma, Zhenhua Gou, Shuishan Song, Hansong Dong, 2010).
Potential in Cancer Prevention
Research has shown that this compound exhibits varied biological actions such as antioxidant, radical-scavenging, anti-inflammatory, antibacterial, antiviral, and gastroprotective effects. It also plays a role in the treatment of obesity, cardiovascular diseases, and diabetes. Its neuroprotective effects have been demonstrated in many studies, protecting against neurotoxic chemicals and preventing the evolution of neuronal injury and neurodegeneration. This makes quercetin a promising agent for cancer prevention, warranting further research (A. Murakami, H. Ashida, J. Terao, 2008).
Neuropharmacological Protective Effects
This compound has neuropharmacological protective effects in neurodegenerative brain disorders such as Alzheimer’s disease, Amyloid β peptide, Parkinson’s disease, Huntington's disease, multiple sclerosis, and amyotrophic lateral sclerosis. Its utilization as a complementary or alternative medicine for preventing and treating neurodegenerative diseases has been emphasized (Md. Shahazul Islam, C. Quispe, Rajib Hossain, M. T. Islam, A. Al-Harrasi, Ahmed Al-Rawahi, M. Martorell, Assem Mamurova, A. Seilkhan, N. Altybaeva, B. Abdullayeva, A. Docea, D. Calina, J. Sharifi‐Rad, 2021).
Eigenschaften
CAS-Nummer |
168293-37-6 |
|---|---|
Molekularformel |
C20H20O11 |
Molekulargewicht |
436.37 |
IUPAC-Name |
3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20?/m1/s1 |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



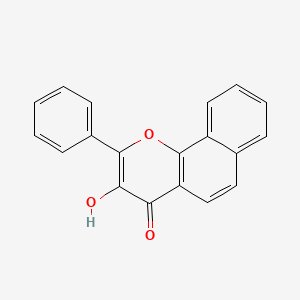


![2-Phenyl-2,3-dihydrobenzo[h]chromen-4-one](/img/structure/B600603.png)
![(1R,14R)-7,7-dimethyl-8,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-2(11),3,9,15,17(21),22-hexaene](/img/structure/B600609.png)
